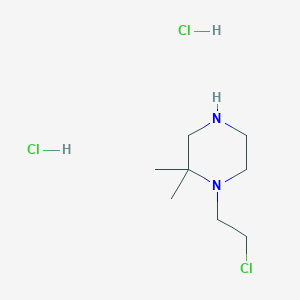![molecular formula C10H12ClNO3S B2405453 Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate CAS No. 669747-36-8](/img/structure/B2405453.png)
Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C10H13ClNO3S . It has a molecular weight of 262.74 . The IUPAC name for this compound is ethyl 2-(2-chloroacetamido)-5-methyl-1H-1lambda3-thiophene-3-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13ClNO3S/c1-3-15-10(14)7-4-6(2)16-9(7)12-8(13)5-11/h4,16H,3,5H2,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 262.74 . It should be stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen
Fluorescence Properties
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a related compound, has been studied for its novel fluorescence properties. This research highlights the potential use of similar compounds in fluorescence-based applications (Guo Pusheng, 2009).
Dyeing Polyester Fibers
Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate has been used in synthesizing novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes offer various shades with good fastness properties, although they exhibit poor photostability (O. Iyun, K. Bello, O. Abayeh, A. Jauro, F. Shode, 2015).
Synthesis of Thieno[3,4-d]pyrimidines
The compound has been involved in the synthesis of thieno[3,4-d]pyrimidines, which are significant in medicinal chemistry. This synthesis process highlights the compound's utility in creating complex molecular structures (S. A. Ryndina, A. Kadushkin, N. Soloveva, V. Granik, 2002).
Preparation Techniques
Studies have also focused on developing efficient preparation techniques for related compounds, emphasizing the importance of practical and scalable synthetic methods in chemical research (M. Kogami, N. Watanabe, 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Mode of Action
It’s known that such compounds can act as ambident nucleophiles, that is, as both n- and c-nucleophiles . This allows them to participate in various types of reactions, including cyclocondensation and cyclization .
Biochemical Pathways
Similar compounds have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Result of Action
Compounds with similar structures have shown potential in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Eigenschaften
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-15-10(14)7-4-6(2)16-9(7)12-8(13)5-11/h4H,3,5H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICKHIGCRDZQHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2405371.png)

![3-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2405376.png)



![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride](/img/structure/B2405384.png)


![(2E)-2-[(2-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2405389.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2405390.png)

